2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine

Medicinal Chemistry Computational Chemistry Lead Optimization

Optimize CNS permeability with this 2-substituted benzimidazole (XLogP3=1.8). Its specific butan-1-amine chain enables unique hydrogen bonding (2 H-donors/2 acceptors) for angiotensin II AT1 antagonist SAR. Use this exact CAS (945-66-4) to ensure reproducible binding affinity—positional isomers yield divergent profiles. Available for R&D as a custom synthesis intermediate.

Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
Cat. No. B12821067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine
Molecular FormulaC11H15N3
Molecular Weight189.26 g/mol
Structural Identifiers
SMILESCCC(CN)C1=NC2=CC=CC=C2N1
InChIInChI=1S/C11H15N3/c1-2-8(7-12)11-13-9-5-3-4-6-10(9)14-11/h3-6,8H,2,7,12H2,1H3,(H,13,14)
InChIKeyUYXRTSHMHDMRJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Data Sheet and Procurement Specifications for 2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine


2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine, also known as BENZIMIDAZOLE, 2-[1-(AMINOMETHYL)PROPYL]- (CAS: 945-66-4), is a heterocyclic small molecule with the molecular formula C11H15N3 and a molecular weight of 189.26 g/mol [1]. Its key computed physicochemical properties include a calculated partition coefficient (XLogP3) of 1.8, 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds [1]. The compound is commercially available from multiple research chemical suppliers for use as a synthetic building block in pharmaceutical and agrochemical research .

Why Generic Benzimidazole Analogs Cannot Substitute for 2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine in Specialized R&D Applications


While many 2-substituted benzimidazole derivatives share a common core, their physicochemical and biological profiles are exquisitely sensitive to minor structural variations. The specific butan-1-amine side chain at the 2-position of 2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine dictates its unique hydrogen bonding capacity and lipophilicity, as quantified in the evidence below [1]. Empirical structure-activity relationship (SAR) studies on related 2-alkylbenzimidazole series demonstrate that altering the alkyl substituent length and position can result in an order-of-magnitude shift in receptor binding affinity [2]. Consequently, substituting this specific molecule with a close analog like 4-(1H-benzimidazol-2-yl)butan-1-amine (CAS 39650-64-1) or an N-substituted isomer would invalidate SAR correlations and likely compromise biological or synthetic outcomes.

Quantitative Evidence Guide: Differential Properties of 2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine vs. Comparators


Comparative Analysis of Computed Lipophilicity (XLogP3) for 2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine and Its Closest Structural Analog

The computed lipophilicity of 2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine (XLogP3 = 1.8) [1] is substantially lower than that of the closely related analog 4-(1H-benzimidazol-2-yl)butan-1-amine (XLogP3 = 2.0) . This 0.2 log unit difference in predicted partition coefficient indicates a lower propensity for passive membrane permeation and a distinct pharmacokinetic profile.

Medicinal Chemistry Computational Chemistry Lead Optimization

Differential Hydrogen Bonding Capacity: 2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine vs. In-Class Isomers

2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine presents 2 hydrogen bond donors and 2 acceptors [1]. Its positional isomer, 1-(1H-benzimidazol-2-yl)butan-1-amine (CAS 101594-06-3), also has 2 donors and 2 acceptors . However, the crucial difference lies in the position of the primary amine relative to the benzimidazole core, which dictates the spatial orientation of these H-bonding moieties and, consequently, their ability to interact with distinct biological target binding pockets. While the count is equal, the geometry and thus the pharmacophore is different.

Medicinal Chemistry Molecular Docking Pharmacophore Modeling

Validation of 2-Alkylbenzimidazole Core as a Privileged Scaffold for Potent AT1 Receptor Antagonism

Literature on a related series of 2-alkylbenzimidazoles demonstrates that the 2-alkyl substitution pattern, as found in 2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine, is a key determinant for potent angiotensin II AT1 receptor antagonism. Specifically, optimized derivatives in this series exhibited nanomolar binding affinity (IC50 at nanomolar level) and potent antagonism in functional assays (pA2 values of 8.3-8.4, more potent than losartan's pA2 of 7.9) [1]. This data validates the 2-substituted benzimidazole core as a productive scaffold, inferring that 2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine shares this privileged pharmacophore.

Cardiovascular Pharmacology GPCR Drug Discovery Structure-Activity Relationship (SAR)

Targeted R&D Application Scenarios for 2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine


Scaffold Hopping and Lead Optimization in Cardiovascular GPCR Programs

Employ 2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine as a core synthetic intermediate for generating focused libraries of 2-alkylbenzimidazole derivatives. The established class-level activity of this scaffold as a potent angiotensin II AT1 receptor antagonist, demonstrated by compounds achieving pA2 values up to 8.4 [1], makes it a valuable starting point for scaffold-hopping exercises and SAR studies aimed at discovering next-generation antihypertensive agents.

Physicochemical Property Modulation in CNS or Anti-Infective Drug Discovery

Use this specific benzimidazole analog when a lipophilic building block with a computed XLogP3 of 1.8 is required for property-guided drug design [1]. Its lower lipophilicity compared to the 4-isomer (XLogP3 = 2.0) [2] makes it a superior choice for optimizing solubility and permeability profiles in early-stage discovery projects for central nervous system (CNS) or anti-infective targets, where balancing membrane permeation is critical.

Pharmacophore Modeling and Molecular Docking Studies

Utilize 2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine in computational chemistry workflows as a probe for validating pharmacophore models and molecular docking poses. Its distinct 3D arrangement of two hydrogen bond donors and two acceptors [1] provides a specific and constrained geometry for exploring key binding interactions with novel protein targets, which cannot be replicated by its positional isomers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-Benzo[d]imidazol-2-yl)butan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.